molecular formula C18H16ClN3O3S B2968758 N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034622-42-7

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2968758
CAS No.: 2034622-42-7
M. Wt: 389.85
InChI Key: NUPOSRBTTFWWCW-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination: The benzothiazole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with Pyridine Derivative: The chlorinated benzothiazole is coupled with a pyridine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the chloro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: It may be explored for its potential in the development of new materials with unique properties.

Biology

    Antimicrobial Activity: Benzothiazole derivatives are known for their antimicrobial properties, and this compound may be studied for its effectiveness against various pathogens.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it a candidate for drug development.

Medicine

    Drug Development: The compound can be investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

    Agriculture: It may be used as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: The compound can be a key intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)-2-(methoxy)pyridine-4-carboxamide
  • N-(6-chloro-1,3-benzothiazol-2-yl)-2-(ethoxy)pyridine-4-carboxamide

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is unique due to the presence of the oxan-4-yloxy group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be explored in terms of its reactivity, stability, and biological activity.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-12-1-2-14-15(10-12)26-18(21-14)22-17(23)11-3-6-20-16(9-11)25-13-4-7-24-8-5-13/h1-3,6,9-10,13H,4-5,7-8H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPOSRBTTFWWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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